7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with pyrimidine and thiazine moieties, like the target molecule, often focuses on their synthesis and structural characterization. For instance, the study by Li et al. (2013) discusses the synthesis of a related compound through multicomponent reactions and its crystal structure, providing insights into the molecule's conformation and intermolecular interactions, suggesting potential for further chemical modifications and applications in material science or as chemical intermediates Li, Tian, & Wang, 2013.
Biological Activity
Compounds similar to the target molecule have been evaluated for various biological activities. The work by Başoğlu et al. (2013) on hybrid molecules containing penicillanic or cephalosporanic acid moieties, initiated from ethyl piperazine-1-carboxylate derivatives, explores antimicrobial, antilipase, and antiurease activities. Some of these molecules demonstrated moderate to good bioactivity, indicating the potential of structurally related compounds in developing new antimicrobial agents Başoğlu, Ulker, Alpay-Karaoglu, & Demirbas, 2013.
Antimicrobial and Antitubercular Activity
Further illustrating the potential applications in the pharmaceutical field, studies on thienopyrimidine and pyrimidothiazine derivatives reveal significant antimicrobial and antitubercular activities. These compounds, through various synthetic pathways, have shown efficacy against a range of bacterial and fungal strains, indicating the potential of the target compound in contributing to the development of new therapeutic agents Patel, Kumari, & Patel, 2012; Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005.
Properties
IUPAC Name |
7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-3-18-15(2)22-21-25(20(18)27)13-16(14-28-21)19(26)24-11-9-23(10-12-24)17-7-5-4-6-8-17/h4-8,16H,3,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHJOAZKMUPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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